N-Boc-3,5-Difluoro-D-tyrosine

Protein tyrosine phosphatase Peptide library 19F NMR

Tyrosine-containing peptides are susceptible to tyrosinase-mediated oxidation, causing false-positive signals in PTP substrate profiling. N-Boc-3,5-Difluoro-D-tyrosine solves this: - Complete tyrosinase resistance; no false-positive substrate oxidation - Near-native PTP kinetics (≤2-fold change in kcat/KM) - Phenolic pKa 7.2 (vs. 9.8 for tyrosine); sensitive 19F NMR pH probe - ≥97% purity, D-stereochemistry defined; reliable Boc-SPPS incorporation Supplied as solid for peptide library screening & medicinal chemistry.

Molecular Formula C14H17F2NO5
Molecular Weight 317.28 g/mol
CAS No. 1213198-51-6
Cat. No. B1294196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3,5-Difluoro-D-tyrosine
CAS1213198-51-6
Molecular FormulaC14H17F2NO5
Molecular Weight317.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O
InChIInChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
InChIKeyFWRXLQAYDCVCPC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3,5-Difluoro-D-tyrosine Overview


N-Boc-3,5-Difluoro-D-tyrosine (CAS 1213198-51-6) is a protected, non-natural amino acid derivative of D-tyrosine featuring a tert-butoxycarbonyl (Boc) amine-protecting group and two fluorine atoms at the 3- and 5-positions of the aromatic ring . It is supplied as a solid with a purity specification of ≥97% and is intended for research use in peptide synthesis, medicinal chemistry, and biochemical investigations .

1
Boc-protected building block for acid-labile solid-phase peptide synthesis (Boc-SPPS)
2
Introduces 3,5-difluorotyrosine with altered phenol pKa and tyrosinase resistance
3
Enables PTP substrate profiling, 19F NMR probe design, and fluorinated peptide libraries

Why N-Boc-3,5-Difluoro-D-tyrosine Is Irreplaceable


Fluorination at the 3- and 5-positions of the tyrosine aromatic ring fundamentally alters critical physicochemical and enzymatic properties that cannot be replicated by non-fluorinated or mono-fluorinated alternatives. Specifically, the 3,5-difluoro substitution lowers the phenolic pKa from 9.8 (tyrosine) to 7.2, shifting protonation equilibrium at physiological pH [1]. Additionally, it confers complete resistance to tyrosinase-mediated oxidation, whereas the native tyrosine residue undergoes quantitative conversion under identical conditions [1]. These modifications directly impact assay outcomes in protein tyrosine phosphatase (PTP) substrate profiling and other enzyme studies. Substituting N-Boc-D-tyrosine or N-Boc-3-fluoro-D-tyrosine would therefore yield divergent and potentially misleading experimental results.

Target: N-Boc-3,5-Difluoro-D-tyrosine
pKa Phenol pKa ~7.2 shifts protonation near physiological pH
Enzyme Resistant to tyrosinase oxidation; no false-positive adducts
PTP Preserves near-native PTP catalytic efficiency
Designed for tyrosinase-based PTP assays and 19F applications
Alternative: N-Boc-D-tyrosine / N-Boc-3-fluoro-D-tyrosine
pKa Higher pKa (~9.8) may alter hydrogen bonding and electrostatic interactions
Enzyme Susceptible to tyrosinase oxidation; produces quantitative false positives
PTP Potential shift in enzyme recognition and substrate turnover
Results may not directly transfer; validation required

N-Boc-3,5-Difluoro-D-tyrosine: Key Evidence vs. Analogs


Phenol pKa Modulation via 3,5-Difluoro Substitution

The phenolic pKa of 3,5-difluorotyrosine (the core residue of N-Boc-3,5-Difluoro-D-tyrosine after deprotection) is 7.2, compared to 9.8 for native tyrosine. This 2.6-unit decrease results in a substantially different protonation state at physiological pH (7.4), affecting hydrogen bonding, electrostatic interactions, and enzymatic recognition [1].

Phenol pKa
Head-to-head
3,5-Difluorotyrosine: pKa = 7.2 Tyrosine: pKa = 9.8 ΔpKa = −2.6 units
Alters protonation equilibrium at physiological pH
Supports pH-dependent enzyme recognition studies
Protein tyrosine phosphatase Peptide library 19F NMR

Complete Resistance to Tyrosinase-Mediated Oxidation

Under tyrosinase-catalyzed oxidation conditions (mushroom tyrosinase, atmospheric O₂, biotin hydrazide), an F2Y-containing peptide (REF2YEFpYAA) was completely resistant to conversion, while the corresponding tyrosine-containing peptide (REYEFpYAA) was quantitatively converted to a biotin-hydrazide adduct (mass shift +272.3 amu) [1].

Tyrosinase Resistance
Head-to-head
F2Y peptide: 0% conversion Tyr peptide: 100% conversion Absolute difference: 100% vs. 0%
Eliminates false positives in tyrosinase-dependent detection
Critical for PTP substrate library screening
Tyrosinase Peptide library False positive

Preserved PTP1B Catalytic Efficiency vs. Native Tyrosine

Kinetic analysis with PTP1B at pH 7.4 shows that substitution of F2Y for tyrosine results in minimal changes in catalytic efficiency (kcat/KM), with all measured differences ≤2-fold (within experimental error). For peptide pair DNLF2YpYWD vs DNLYpYWD, kcat/KM values were 10.0 and 5.5 μM⁻¹ s⁻¹, respectively [1].

PTP1B Efficiency
Head-to-head
F2Y peptide: kcat/KM = 10.0 μM⁻¹ s⁻¹ Tyr peptide: kcat/KM = 5.5 μM⁻¹ s⁻¹ ≤2-fold difference (1.8-fold)
Maintains near-native PTP recognition and catalysis
Supports functional tyrosine surrogate use
Protein tyrosine phosphatase Enzyme kinetics Substrate specificity

Enhanced Lipophilicity vs. Native Tyrosine

The calculated partition coefficient (LogP) for 3,5-difluorotyrosine is 1.33, compared to reported LogP values for L-tyrosine ranging from 0.7 to 1.05. This ~0.3-0.6 log unit increase indicates enhanced lipophilicity, which may translate to improved membrane permeability for peptides incorporating this residue [1][2].

Lipophilicity (LogP)
Context-dependent
3,5-Difluorotyrosine: LogP = 1.33 L-Tyrosine: LogP = 0.7–1.05 ΔLogP ≈ +0.3 to +0.6
May influence membrane permeability in research peptides
Boc-protected derivative may differ; assay confirmation needed
Drug discovery Membrane permeability Pharmacokinetics

Orthogonal Boc vs. Fmoc Protection for SPPS

The Boc protecting group in N-Boc-3,5-Difluoro-D-tyrosine is removed under acidic conditions (e.g., neat TFA), whereas the Fmoc group in N-Fmoc-3,5-difluoro-D-tyrosine requires basic conditions (e.g., 20% piperidine in DMF) [1]. This orthogonality dictates which solid-phase peptide synthesis (SPPS) resin and global protection strategy can be employed.

Boc vs Fmoc Protection
Class-level
Boc: cleaved with TFA (acidic) Fmoc: cleaved with piperidine (basic) Orthogonal deprotection
Boc group enables acid-labile SPPS workflows
Required for base-sensitive peptide sequences
Solid-phase peptide synthesis SPPS Orthogonal protection

N-Boc-3,5-Difluoro-D-tyrosine: Applications


PTP Substrate Profiling with Tyrosinase-Resistant Libraries

N-Boc-3,5-Difluoro-D-tyrosine is the preferred building block for synthesizing peptide libraries designed to profile protein tyrosine phosphatase (PTP) substrate specificity. Its incorporation yields peptides that retain near-native PTP kinetic properties (≤2-fold change in kcat/KM) [1] while being completely resistant to tyrosinase-mediated oxidation [1]. This combination enables the use of a tyrosinase/biotin-hydrazide detection cascade without false-positive signals from unreacted substrate, a critical requirement for high-throughput library screening and accurate substrate identification.

19F NMR Probes for Protein Environment Analysis

The 3,5-difluoro substitution pattern on the tyrosine aromatic ring introduces two equivalent 19F nuclei that are sensitive to local electronic environment. With a phenolic pKa of 7.2 (vs. 9.8 for tyrosine) [1], the protonation state of the phenolic oxygen changes significantly around physiological pH, providing a sensitive probe for pH-dependent structural changes in proteins. N-Boc-3,5-Difluoro-D-tyrosine enables site-specific incorporation of this 19F NMR probe into peptides and proteins via Boc-SPPS.

Boc-SPPS of Fluorinated Bioactive Peptides

For peptide sequences that are incompatible with repetitive base exposure (e.g., those containing base-sensitive side chains or prone to aspartimide formation), the Boc protection strategy is essential. N-Boc-3,5-Difluoro-D-tyrosine is the requisite building block for incorporating a tyrosinase-resistant, PTP-competent fluorotyrosine residue into such peptides using Boc-SPPS protocols [2]. Its high purity (≥97%) and defined stereochemistry (D-isomer) ensure reproducible incorporation and product integrity .

Metabolically Stable Fluorinated Peptide Therapeutics

Fluorination at the 3- and 5-positions increases lipophilicity (LogP ≈ 1.33 vs. ~0.7-1.0 for tyrosine) [3][4] and confers resistance to tyrosinase [1], a major route of tyrosine metabolism. These properties make N-Boc-3,5-Difluoro-D-tyrosine a valuable building block for constructing peptide-based drug candidates with potentially improved membrane permeability and enhanced in vivo stability against enzymatic degradation.

Application
Selection Property
Validation Focus
PTP substrate profiling
Tyrosinase-resistant fluorotyrosine residue
PTP kinetic compatibility and assay specificity
19F NMR structural probes
Two equivalent 19F nuclei, pH-sensitive pKa
pH-dependent 19F chemical shift response
Boc-SPPS of fluorinated peptides
Acid-labile Boc protection for challenging sequences
Incorporation efficiency and peptide integrity
Peptide metabolic stability research
Fluorination confers tyrosinase resistance and higher LogP
In vitro stability and membrane permeability assays

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